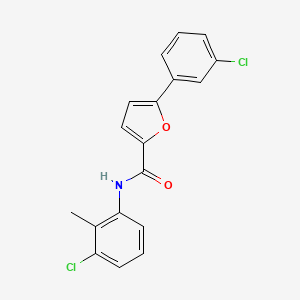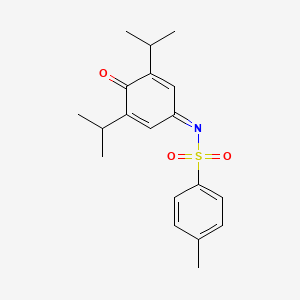
ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate, also known as IMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiophene family and is synthesized through a multi-step process that involves the use of various reagents and catalysts. In
作用機序
The mechanism of action of ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, which are involved in the regulation of gene expression. By inhibiting HDAC activity, this compound leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has also been shown to have anti-inflammatory and neuroprotective effects. It works by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
実験室実験の利点と制限
One of the main advantages of using ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate. One area of research is in the development of more efficient synthesis methods for the compound. Another area of research is in the exploration of its potential applications in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to explore the potential side effects of this compound and to develop more effective delivery methods for the compound.
合成法
The synthesis of ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate involves a multi-step process that starts with the reaction of isobutyryl chloride and ethylamine to form N-isobutyrylethylamine. This intermediate is then reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to form N-isobutyryl-4-methylphenylethylamine. The final step involves the reaction of this intermediate with thiophene-3-carboxylic acid in the presence of a coupling reagent to form this compound.
科学的研究の応用
Ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have potent anti-cancer activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
特性
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-5-22-18(21)15-14(13-8-6-12(4)7-9-13)10-23-17(15)19-16(20)11(2)3/h6-11H,5H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJGJSUTPJIPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)

![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)



![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)

